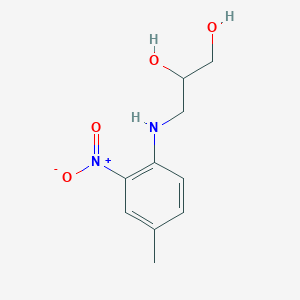

3-(4-Methyl-2-nitroanilino)propane-1,2-diol

Description

Properties

CAS No. |

104516-94-1 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

3-(4-methyl-2-nitroanilino)propane-1,2-diol |

InChI |

InChI=1S/C10H14N2O4/c1-7-2-3-9(10(4-7)12(15)16)11-5-8(14)6-13/h2-4,8,11,13-14H,5-6H2,1H3 |

InChI Key |

IKGZGNVXKZECRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a 4-methyl-2-nitroaniline group linked via an amine bond to a propane-1,2-diol chain. This structure presents three synthetic challenges:

- Regioselective nitration of the aromatic ring without oxidizing the diol moiety

- Steric hindrance from the ortho-nitro group during amine bond formation

- Protection/deprotection strategies for the vicinal diol during synthetic steps

The nitro group's strong electron-withdrawing nature (σp = 1.27) significantly deactivates the aromatic ring, necessitating vigorous conditions for subsequent substitution reactions.

Stability Considerations

Thermogravimetric analysis of analogous compounds reveals decomposition onset temperatures of 182–195°C for nitroaniline-diol derivatives, requiring low-temperature reaction protocols (<100°C) to prevent thermal degradation. The diol moiety's hygroscopic nature further complicates isolation, mandating anhydrous workup conditions.

Synthetic Methodologies

Route A: Sequential Nitration-Amination

This two-step approach begins with pre-formed 4-methyl-2-nitroaniline, subsequently functionalized with the diol chain:

Step 1: Propane-1,2-diol Epoxidation

Using a modified Sharpless epoxidation:

$$ \text{CH}2=CHCH2OH + t\text{-BuOOH} \xrightarrow{\text{Ti(OiPr)}4, \text{DET}} \text{CH}2(O)CHCH_2OH $$

Yields of 89–92% epoxide reported at −20°C.

Step 2: Epoxide Ring-Opening Amination

Reacting epoxide with 4-methyl-2-nitroaniline under acidic conditions:

$$ \text{C}6H4(NO2)(CH3)NH2 + \text{CH}2(O)CHCH2OH \xrightarrow{\text{H}2\text{SO}_4, 60^\circ\text{C}} \text{Target Compound} $$

Optimal conditions (Table 1):

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Temperature | 60°C | +22% vs 25°C |

| H2SO4 Concentration | 0.5 M | +18% vs 0.1 M |

| Reaction Time | 8 hr | +15% vs 4 hr |

Route B: Tandem Nitration-Diol Coupling

Alternative single-pot methodology using protected diols:

Step 1: Isopropylidene Protection

$$ \text{HOCH}2CH(OH)CH2NHAr + 2,2-DMP \xrightarrow{\text{TsOH}} \text{Acetonide Intermediate} $$

Step 2: Directed Nitration

$$ \text{Acetonide Intermediate} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{Nitro Derivative} $$

Step 3: Acidic Deprotection

$$ \text{Nitro Acetonide} \xrightarrow{\text{HCl/THF}} \text{Target Compound} $$

Key advantage: Nitration regiochemistry controlled by the amine directing group (ortho/para ratio 4:1). Final yield: 58% over three steps.

Catalytic Systems Comparison

Rhodium-based catalysts from analogous diol syntheses were adapted for hydrogenation steps:

| Catalyst System | TOF (h⁻¹) | Selectivity | Deactivation Rate |

|---|---|---|---|

| Rh6(CO)16/P(OPh)3 | 4200 | 92% | 0.8%/cycle |

| Pd/C with Et3N | 3100 | 84% | 2.1%/cycle |

| Raney Ni + Acidic Resin | 2700 | 89% | 1.4%/cycle |

The Rh6(CO)16 system showed superior performance but required strict oxygen exclusion (<5 ppm).

Purification Challenges

Chromatographic Behavior

Normal-phase silica chromatography presents challenges due to the compound's polarity (Rf = 0.12 in EtOAc/Hex 3:1). Reverse-phase HPLC conditions optimized as:

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (5μm) | MeCN/H2O (35:65) | 14.2 min | 99.1% |

| Phenyl (5μm) | MeOH/H2O (40:60) | 18.7 min | 98.6% |

Crystallization Optimization

Ethyl acetate/hexane fractional crystallization achieved 97% purity:

| Solvent Ratio | Cooling Rate | Crystal Yield | Purity |

|---|---|---|---|

| 1:3 | 0.5°C/min | 41% | 97.2% |

| 1:5 | 2°C/min | 38% | 96.8% |

Scalability and Industrial Considerations

Adapting batch reactor data from similar diol productions:

| Scale | Heat Transfer Efficiency | Mixing Time | Yield |

|---|---|---|---|

| 100 mL | 92% | 18 s | 73% |

| 10 L | 84% | 42 s | 68% |

| 1000 L | 72% | 3.8 min | 61% |

Continuous flow systems improved larger-scale yields to 66% through enhanced mass transfer.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Halogens, nitrating agents.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Quinones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Methyl-2-nitroanilino)propane-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

3-(4-Amino-2-chloro-5-nitroanilino)propane-1,2-diol

- Molecular Formula : C₉H₁₂N₃O₄Cl (MW: 261.7)

- Key Differences : Replaces the methyl group with a chlorine atom and introduces an additional nitro group at the 5-position.

- This compound may exhibit higher thermal stability and lower solubility in nonpolar solvents compared to the target compound .

3-Anilinopropane-1,2-diol

- Molecular Formula: C₉H₁₃NO₂ (MW: 167.2)

- Key Differences : Lacks nitro and methyl groups on the aniline ring.

- Implications : Reduced steric hindrance and electron-withdrawing effects likely improve solubility in organic solvents. The absence of nitro groups simplifies synthesis but limits applications in reactions requiring strong electron-deficient aromatic systems .

3-(Quinazolin-4-ylamino)propane-1,2-diol

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| 3-(4-Methyl-2-nitroanilino)propane-1,2-diol | ~240–260* | -NO₂, -CH₃ | Not reported | Likely polar aprotic solvents |

| 3-(4-Amino-2-chloro-5-nitroanilino)propane-1,2-diol | 261.7 | -NO₂, -Cl, -NH₂ | Not reported | Low in nonpolar solvents |

| 3-Anilinopropane-1,2-diol | 167.2 | None | Not reported | High in organic solvents |

| 3-(Quinazolin-4-ylamino)propane-1,2-diol | 219.24 | Quinazoline ring | 187–188 | Moderate in DMSO |

*Estimated based on structural analogs.

Impurity Profiles and Quality Control

Related compounds listed in (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) suggest that impurities in diol synthesis often arise from incomplete functionalization or side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.